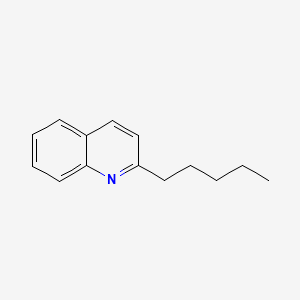
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- is a synthetic organic compound known for its complex structure and potential applications in various scientific fields
Métodos De Preparación
The synthesis of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorophenyl group.
Nitration: The incorporation of a nitro group into the furan ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. For example, its nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorophenyl and dibromo groups may also contribute to its overall activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- can be compared with similar compounds such as:
1-Propanone, 2,3-dibromo-3-(4-methylphenyl)-1-(5-nitro-2-furanyl)-: Differing by the presence of a methyl group instead of a chlorine atom.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-amino-2-furanyl)-: Differing by the presence of an amino group instead of a nitro group.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity.
Propiedades
| 90251-77-7 | |
Fórmula molecular |
C13H8Br2ClNO4 |
Peso molecular |
437.47 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br2ClNO4/c14-11(7-1-3-8(16)4-2-7)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
Clave InChI |
SCPVKHUTGFKSOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


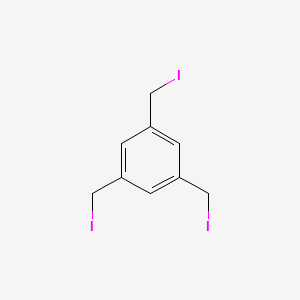

![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
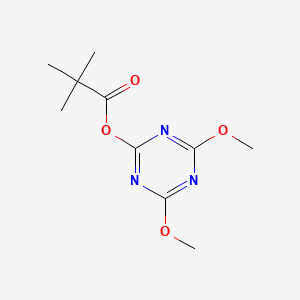

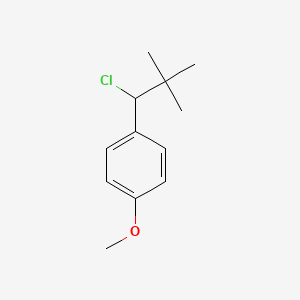

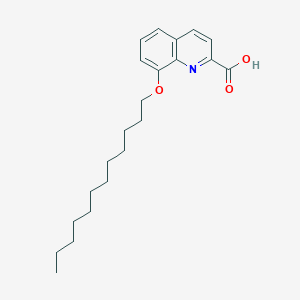
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)


